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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Iodohexane is a secondary iodoalkane, a six-carbon chain with an iodine atom at the second

position. Its chemical formula is C₆H₁₃I.[1] This compound and its isomers are of interest in

organic synthesis and medicinal chemistry due to the reactivity of the carbon-iodine bond,

making it a useful intermediate for introducing alkyl chains. A thorough understanding of the

thermochemical properties of 2-iodohexane is crucial for reaction engineering, process safety,

and the development of quantitative structure-activity relationships in drug design. This guide

provides a summary of the known physicochemical properties of 2-iodohexane, outlines the

experimental and theoretical methods for determining its key thermochemical properties, and

presents estimated values based on established methodologies.

Physicochemical Properties of 2-Iodohexane
The fundamental physicochemical properties of 2-iodohexane are summarized in Table 1.

These values are essential for handling and modeling the behavior of the compound in various

experimental and industrial settings.
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Property Value Source(s)

Molecular Formula C₆H₁₃I [1]

Molecular Weight 212.07 g/mol [1]

Boiling Point 171.5 °C at 760 mmHg [2][3]

Melting Point -68.15 °C (estimate) [2]

Density 1.444 g/cm³ [2]

Vapor Pressure 1.86 mmHg at 25 °C [2]

Flash Point 55.1 °C [2]

Refractive Index 1.494 [3]

Thermochemical Properties
The core thermochemical properties of a compound include its enthalpy of formation (ΔfH°),

standard molar entropy (S°), and heat capacity (Cp). Direct experimental data for these

properties of 2-iodohexane are not readily available in the public domain. Therefore, this guide

will focus on the established methodologies for their determination.

Experimental Determination of Thermochemical
Properties
The primary methods for the experimental determination of thermochemical data for organic

liquids like 2-iodohexane are calorimetry-based.

The standard enthalpy of formation of a compound is typically determined indirectly by

measuring its enthalpy of combustion using a bomb calorimeter.[4][5] The process involves the

complete combustion of a known mass of the substance in a constant-volume vessel (the

"bomb") filled with excess oxygen under pressure.

Experimental Protocol: Combustion Calorimetry

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity 2-
iodohexane is placed in a crucible within the bomb. A small, known length of fuse wire is
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positioned to be in contact with the sample.[6]

Bomb Assembly: A small, known amount of distilled water is added to the bomb to saturate

the internal atmosphere, ensuring that the water formed during combustion is in the liquid

state. The bomb is then sealed and purged with oxygen to remove any nitrogen, and finally

pressurized with pure oxygen to approximately 30 atm.[5][7]

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated

container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and

the initial temperature is recorded with high precision (to ±0.001 °C).[6]

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals

until it reaches a maximum and then begins to cool.[7]

Calculation: The total heat released (q_total) is calculated from the observed temperature

rise (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal).

Corrections are made for the heat released by the combustion of the fuse wire and for the

formation of any side products like nitric acid. The constant volume heat of combustion

(ΔU_comb) is then calculated.

Conversion to Enthalpy: The standard enthalpy of combustion (ΔH°_comb) is calculated from

ΔU_comb using the relationship ΔH = ΔU + Δn_gasRT, where Δn_gas is the change in the

number of moles of gas in the combustion reaction.

Enthalpy of Formation Calculation: The standard enthalpy of formation of 2-iodohexane is

then calculated using Hess's Law, by combining the experimental ΔH°_comb with the known

standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as

a function of temperature.[8][9] The principle is to supply a known quantity of heat to the

sample and measure the resulting temperature increase under conditions where no heat is

exchanged with the surroundings.[9]

Experimental Protocol: Adiabatic Calorimetry
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Calorimeter and Sample Preparation: A known mass of 2-iodohexane is sealed in a sample

vessel, which is equipped with a heater and a temperature sensor. This vessel is placed

inside an adiabatic shield.[8]

Adiabatic Conditions: The temperature of the adiabatic shield is continuously adjusted to

match the temperature of the sample vessel. This minimizes the temperature gradient

between the vessel and its surroundings, thereby preventing heat loss.[8][9]

Heating and Measurement: A precisely measured amount of electrical energy (Q) is supplied

to the sample heater over a defined period, causing the temperature of the sample to rise.

The temperature of the sample is monitored continuously, and the temperature increase (ΔT)

is accurately determined.[8]

Heat Capacity Calculation: The heat capacity of the sample is calculated from the electrical

energy input and the measured temperature rise, after correcting for the heat capacity of the

sample vessel itself. This process is repeated over a range of temperatures to determine the

temperature dependence of the heat capacity.
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Fig. 1: Experimental Workflow for Thermochemical Data
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Fig. 1: Experimental Workflow for Thermochemical Data

Theoretical Estimation of Thermochemical Properties
In the absence of experimental data, thermochemical properties can be estimated using

theoretical methods. One of the most successful and widely used is Benson's Group Additivity

method.[10][11]
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This method is based on the principle that the thermochemical properties of a molecule can be

approximated as the sum of the contributions of its constituent groups.[10] Each group's

contribution, or Group Additivity Value (GAV), is an empirically derived value based on

experimental data from a large set of related molecules.[11][12]

Estimation Protocol: Benson Group Additivity for ΔfH°

Molecular Decomposition: The 2-iodohexane molecule is dissected into its constituent

polyvalent atomic groups. The structure is CH₃-CH(I)-CH₂-CH₂-CH₂-CH₃.

Group Identification: The groups are identified as follows:

One C-(C)(H)₃ group (the terminal methyl group).

Three C-(C)₂(H)₂ groups (the methylene groups).

One C-(C)₂(H)(I) group (the secondary carbon bonded to the iodine atom).

One C-(C)(H)₃ group (the methyl group at the C2 position).

Summation of Group Additivity Values (GAVs): The GAVs for the enthalpy of formation of

each group are obtained from established databases.[11][13] These values are then

summed to estimate the total enthalpy of formation of the molecule.

Estimated Enthalpy of Formation for 2-Iodohexane (gas, 298.15 K):

Group
Benson
Notation

GAV (kJ/mol) Count
Contribution
(kJ/mol)

Methyl C-(C)(H)₃ -41.8 2 -83.6

Methylene C-(C)₂(H)₂ -20.9 3 -62.7

Secondary

Iodide
C-(C)₂(H)(I) 12.1* 1 12.1

Total Estimated

ΔfH°
-134.2
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*Note: The GAV for the C-(C)₂(H)(I) group is taken from the compilation by Holmes and Aubry,

which extends Benson's method to include halogens.[13]

Fig. 2: Benson Group Additivity Workflow
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Fig. 2: Benson Group Additivity Workflow

The principles of group additivity can also be applied to estimate the standard molar entropy

(S°) and heat capacity (Cp).[10] However, the databases of GAVs for these properties,

especially for halogenated compounds, are less extensive.
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Alternatively, entropy can be understood from a statistical mechanics perspective using

Boltzmann's formula, S = k ln(W), where 'k' is the Boltzmann constant and 'W' is the number of

microstates corresponding to a given macrostate.[1][14] This illustrates that entropy is a

measure of molecular disorder. Processes that increase the number of accessible microstates,

such as the transition from a liquid to a gas, result in an increase in entropy.[14]

Heat capacity is related to the degrees of freedom (translational, rotational, and vibrational) of a

molecule. As temperature increases, more energy is partitioned into these modes, particularly

the vibrational modes, leading to an increase in heat capacity.[2]

Summary of Thermochemical Data
The following table summarizes the estimated thermochemical property for 2-iodohexane
based on the Benson group additivity method. It is important to note that this is a theoretical

estimation and may differ from experimental values.

Thermochemical Property Estimated Value Method

Standard Enthalpy of

Formation (ΔfH°)
-134.2 kJ/mol (gas, 298.15 K) Benson Group Additivity

Standard Molar Entropy (S°) Not available -

Heat Capacity (Cp) Not available -

Conclusion
This technical guide has provided a comprehensive overview of the thermochemical properties

of 2-iodohexane. While experimental data for properties such as enthalpy of formation,

entropy, and heat capacity are not readily available, established experimental and theoretical

methodologies provide a robust framework for their determination. The physicochemical

properties have been tabulated, and detailed protocols for bomb calorimetry and adiabatic

calorimetry have been presented. Furthermore, an estimation of the standard enthalpy of

formation has been calculated using the Benson group additivity method. These methodologies

and the provided data serve as a valuable resource for researchers and professionals working

with 2-iodohexane, enabling better process design, safety analysis, and theoretical modeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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